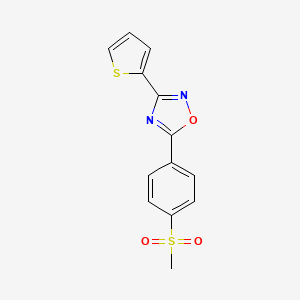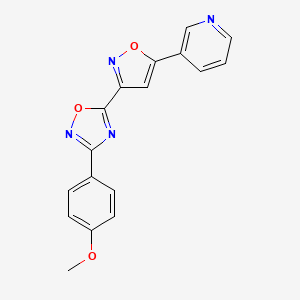![molecular formula C16H16N4O2 B7173872 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole](/img/structure/B7173872.png)
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole is a complex organic compound featuring two oxadiazole rings and a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 5-Methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tetrahydronaphthalenyl Group: This step involves the reaction of the 5-Methyl-1,2,4-oxadiazole derivative with a tetrahydronaphthalenyl precursor, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Final Cyclization: The final step involves the formation of the second oxadiazole ring, which can be achieved through further cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole rings, potentially leading to ring-opening or other structural changes.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole rings may facilitate binding to these targets, while the tetrahydronaphthalenyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-phenyl-1,2,4-oxadiazole
- 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-17-14(19-21-10)9-15-18-16(22-20-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,13H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUSAWBZWRFRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2=NOC(=N2)C3CCCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-oxo-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-propylbutanamide](/img/structure/B7173790.png)
![Imidazo[1,2-a]pyridin-6-yl-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7173793.png)
![2-[4-[1-(2,4-dimethylphenyl)propan-2-ylcarbamoylamino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7173803.png)
![2-Methyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7173816.png)
![N-cyclohexyl-2-[5-[(6-methylpyridin-3-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173828.png)
![N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173835.png)

![N-cyclohexyl-2-[5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173851.png)

![3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7173879.png)
![2-(4-Fluorophenyl)-1-[3-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone](/img/structure/B7173890.png)
![[3-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-phenylmethanone](/img/structure/B7173896.png)

![6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B7173906.png)
